3-((4-Fluorophenyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine
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Description
3-((4-Fluorophenyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine is a useful research compound. Its molecular formula is C19H20FNO4S2 and its molecular weight is 409.49. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Compounds structurally related to "3-((4-Fluorophenyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine" have shown potent anticancer activity. For instance, 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety have been evaluated for their cytotoxic activity against various human cancer cell lines, including A549, HeLa, and MCF‐7. These compounds induced apoptosis and arrested the cell cycle at the G1 phase, highlighting the therapeutic potential of such molecules in cancer treatment (Ravichandiran et al., 2019).
Imaging and Diagnostic Applications
Azetidine derivatives have been explored for their application in molecular imaging. For example, the synthesis of the ApoSense compound [18F]NST732, through nucleophilic ring opening of an aziridine precursor, highlights the utility of such structures in positron emission tomography (PET) studies for monitoring apoptotic drug treatments. This underscores the potential for azetidine derivatives in diagnostic imaging and as tools in medical research (Basuli et al., 2012).
Antibacterial Activity
Furthermore, the incorporation of fluorine and azetidine moieties has led to the development of compounds with significant antibacterial properties. Studies involving fluorine-containing 1,3,5-triazinyl sulfonamide derivatives have demonstrated efficient inhibition of β-carbonic anhydrases from Mycobacterium tuberculosis, indicating a promising avenue for combating bacterial infections resistant to conventional treatments (Ceruso et al., 2014).
Ion Transport and Protein Synthesis Interaction
Investigations into the effects of azetidine derivatives on ion transport mechanisms have provided insights into the complex interplay between protein synthesis and ion transport. Studies utilizing azetidine 2-carboxylic acid as an analog of proline to explore this relationship have revealed that such compounds can significantly impact ion release to the xylem in plants, offering a model to study protein synthesis's impact on ion transport processes (Pitman et al., 1977).
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO4S2/c20-16-6-9-17(10-7-16)26(22,23)19-12-21(13-19)27(24,25)18-8-5-14-3-1-2-4-15(14)11-18/h5-11,19H,1-4,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AITPCKOWMFLEAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CC(C3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.